molecular formula C11H15NO2S B181213 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 123018-23-5

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B181213
M. Wt: 225.31 g/mol
InChI Key: LSIWGVDWJZZPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (MTBD) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been found to exhibit various biological activities.

Mechanism Of Action

The exact mechanism of action of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the function of certain receptors in the brain. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages And Limitations For Lab Experiments

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also some limitations to its use. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential applications in the treatment of mental disorders such as depression and anxiety. Additionally, more research is needed to determine the safety and efficacy of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine in humans, particularly in clinical trials.

Scientific Research Applications

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory activities. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to exhibit antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mental disorders.

properties

CAS RN

123018-23-5

Product Name

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3

InChI Key

LSIWGVDWJZZPPD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1

synonyms

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1.75 g, 6.55 mmol) in 5 M hydrochloric acid was heated at reflux for 18 h. The reaction mixture was then cooled to room temperature, basified to pH=12 with potassium carbonate and the solvent evaporated in vacuo. The solid residue was then extracted with ethyl acetate (5×60 ml) and the combined organics dried (Na2SO4). The solvent was then evaporated in vacuo to give the title compound (450 mg, 32%) as a pale yellow oil.
Name
3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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1.75 g
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32%

Synthesis routes and methods II

Procedure details

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